3-Butyl-1,1-dimethoxyheptan-2-one
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Overview
Description
3-Butyl-1,1-dimethoxyheptan-2-one is an organic compound with the molecular formula C13H26O3 It is a branched hydrocarbon with a ketone functional group and two methoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,1-dimethoxyheptan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 1,1-dimethoxyheptan-2-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,1-dimethoxyheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butyl-1,1-dimethoxyheptan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1,1-dimethoxyheptan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-1-heptanone: Similar structure but lacks the methoxy groups.
1,1-Dimethoxyheptan-2-one: Similar structure but lacks the butyl group.
3-Butyl-2-heptanone: Similar structure but with different positioning of the functional groups.
Uniqueness
3-Butyl-1,1-dimethoxyheptan-2-one is unique due to the presence of both the butyl group and the two methoxy groups attached to the first carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62752-93-6 |
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Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
3-butyl-1,1-dimethoxyheptan-2-one |
InChI |
InChI=1S/C13H26O3/c1-5-7-9-11(10-8-6-2)12(14)13(15-3)16-4/h11,13H,5-10H2,1-4H3 |
InChI Key |
MSCRBOUDODDHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)C(OC)OC |
Origin of Product |
United States |
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